molecular formula C21H20N2O B2354957 2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole CAS No. 637754-40-6

2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole

Cat. No.: B2354957
CAS No.: 637754-40-6
M. Wt: 316.404
InChI Key: NJIJEQOTIJCKFJ-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole is a complex organic compound that features a benzimidazole core substituted with a furyl group and an isopropylbenzyl group

Scientific Research Applications

2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole typically involves the condensation of 2-furylamine with 4-isopropylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form a furanone derivative.

    Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.

    Substitution: The isopropylbenzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-furyl)-1-benzyl-1H-benzimidazole
  • 2-(2-furyl)-1-(4-methylbenzyl)-1H-benzimidazole
  • 2-(2-furyl)-1-(4-chlorobenzyl)-1H-benzimidazole

Uniqueness

2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole is unique due to the presence of the isopropylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound or a building block for the synthesis of more complex molecules.

Properties

IUPAC Name

2-(furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-15(2)17-11-9-16(10-12-17)14-23-19-7-4-3-6-18(19)22-21(23)20-8-5-13-24-20/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIJEQOTIJCKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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